4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid
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Overview
Description
4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves multiple steps. One common method starts with the Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid to form the hydroxycoumarin intermediate . This intermediate undergoes alkylation with ethylbromoacetate in acetone and potash to yield the ethyl ester, which is then saponified with sodium hydroxide in aqueous propanol-2. The resulting acid is converted to its N-hydroxysuccinimide ester using dicyclohexylcarbodiimide as the condensing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, such as treating allergies and inflammation.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Known for its anti-allergic and anti-inflammatory activities.
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl: Studied for its neuroprotective and anticonvulsant properties.
Uniqueness
4-({[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific structural features and the combination of coumarin and amino acid moieties. This combination can result in novel biological activities and reduced side effects compared to other compounds .
Properties
Molecular Formula |
C18H19NO6 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H19NO6/c20-16(19-8-2-5-17(21)22)10-24-11-6-7-13-12-3-1-4-14(12)18(23)25-15(13)9-11/h6-7,9H,1-5,8,10H2,(H,19,20)(H,21,22) |
InChI Key |
SBPQEZOTICQLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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